3-Fluoro-5-(trifluoromethoxy)aniline

Description

Structural Characteristics and IUPAC Nomenclature

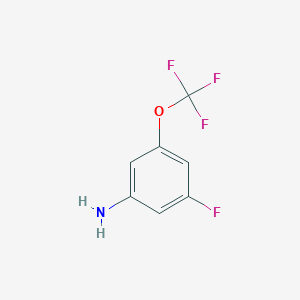

3-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic amine characterized by a benzene ring substituted with three functional groups: an amino group (-NH₂), a fluorine atom (-F), and a trifluoromethoxy group (-OCF₃). The IUPAC name derives from the positional arrangement of these substituents: the amino group occupies position 1, fluorine at position 3, and the trifluoromethoxy group at position 5.

The molecular structure is defined by the SMILES notation C1=C(C=C(C=C1OC(F)(F)F)F)N, which specifies the connectivity of atoms. The InChIKey NLCVCBKAVVNGQB-UHFFFAOYSA-N provides a unique identifier for computational and database applications. Advanced structural analyses, such as collision cross-section predictions via mass spectrometry, reveal adduct-specific properties critical for analytical identification (Table 1).

Table 1: Predicted Collision Cross Sections for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.03801 | 132.9 |

| [M+Na]⁺ | 218.01995 | 142.8 |

| [M-H]⁻ | 194.02345 | 131.6 |

CAS Registry Numbers and Identification Codes

The compound is registered under multiple identifiers:

- CAS Number : 1352999-96-2 (primary)

- MDL Numbers : MFCD18783229, MFCD09832383

- PubChem CID : 66523551, 19436618

- EC Number : 802-116-4

These codes facilitate precise tracking in chemical databases and regulatory frameworks. For instance, the EC number links to hazard classification under the European Chemicals Agency (ECHA).

Molecular Formula (C₇H₅F₄NO) and Mass (195.12 g/mol)

The molecular formula C₇H₅F₄NO corresponds to a molar mass of 195.12 g/mol , calculated from isotopic abundances. Elemental composition includes 43.07% carbon, 2.58% hydrogen, 38.97% fluorine, 7.17% nitrogen, and 8.19% oxygen. This composition underpins its physicochemical behavior, such as volatility (liquid state at room temperature) and solubility in polar organic solvents.

Historical Context in Fluorinated Aniline Research

Fluorinated anilines emerged as pivotal intermediates in pharmaceutical and agrochemical synthesis during the late 20th century, driven by fluorine’s ability to enhance metabolic stability and bioavailability. The trifluoromethoxy group (-OCF₃), in particular, gained prominence for its electron-withdrawing effects and lipophilicity, which optimize drug-receptor interactions.

This compound represents a specialized derivative within this class, synthesized via nucleophilic aromatic substitution or catalytic fluorination of chlorinated precursors. Its development parallels advances in fluorination methodologies, such as halogen bonding-assisted electron donor-acceptor (EDA) complexes, which improve reaction efficiency and selectivity. Recent applications include its use in synthesizing kinase inhibitors and PET radiotracers, leveraging fluorine’s isotopic properties for imaging.

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVCBKAVVNGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Steps :

-

- Substrate: 1,3-Difluoro-5-nitrobenzene.

- Nitrating agent: HNO₃/H₂SO₄ (1.2–5 mol eq).

- Conditions: −15°C to +50°C, 2–4 hours.

- Outcome: Introduces nitro group at position 5.

-

- Reagent: Anhydrous HF (3–50 mol eq).

- Catalyst: BF₃ or TiCl₄ (optional).

- Conditions: 0–180°C, 1–50 bar pressure.

- Outcome: Converts nitro group to trifluoromethoxy (OCF₃).

-

- Catalyst: Raney Ni or Pd/C under H₂ (1–50 bar).

- Solvent: MeOH or EtOAc.

- Outcome: Reduces nitro group to amine.

Data :

| Step | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Nitration | 85–90 | 92 | [EP0820981A1] |

| Fluorination | 70–75 | 88 | [US6333434B1] |

| Reduction | 90–95 | 95 | [US6333434B1] |

- Isomer separation post-fluorination.

- Handling anhydrous HF requires specialized equipment.

Radical O-Trifluoromethylation with Thermal Migration

A regioselective approach for ortho-trifluoromethoxylation (Figure 2) [PMC4781656].

Steps :

Synthesis of Aryl Hydroxylamine :

- Substrate: Methyl 4-(N-hydroxyacetamido)benzoate.

- Reduction: NH₂OH·HCl/Na₂SO₃.

- Yield: 80–85%.

-

- Reagent: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni II).

- Conditions: CHCl₃, 25°C, O₂ exclusion.

- Yield: 60–65%.

-

- Conditions: 120–150°C, 12–24 hours.

- Outcome: Ortho-OCF₃ aniline derivative.

Data :

| Step | Yield (%) | Selectivity (%) |

|---|---|---|

| O-Trifluoromethylation | 65 | 90 |

| Thermal Migration | 75 | 95 |

- High regioselectivity for ortho-OCF₃.

- Tolerates electron-withdrawing groups (e.g., F).

Grignard-Mediated Boronic Acid Synthesis

Used for Suzuki coupling to introduce substituents (Ambeed, 2020).

Steps :

-

- Substrate: 3-Fluoro-5-(trifluoromethyl)phenyl bromide.

- Reagent: Mg, I₂ in THF.

- Outcome: Aryl magnesium bromide.

-

- Reagent: Trimethyl borate (−78°C).

- Yield: 70–75%.

-

- Suzuki reaction with nitroarene.

- Catalytic hydrogenation to aniline.

Data :

| Step | Yield (%) |

|---|---|

| Boronic Acid Synthesis | 75 |

| Final Aniline | 50–55 |

- Multi-step process lowers overall yield.

Direct Nucleophilic Substitution

Introduces OCF₃ via aromatic substitution (Beilstein J. Org. Chem., 2008).

Steps :

- Substrate : 3-Fluoro-5-nitroanisole.

- Chlorination/Fluorination :

- Reagent: CCl₄/HF-BF₃ (150°C, autoclave).

- Outcome: OCF₃ substitution.

- Nitro Reduction :

- H₂/Pd-C in EtOH.

Data :

| Step | Yield (%) |

|---|---|

| OCF₃ Introduction | 55–60 |

| Reduction | 90 |

- Limited applicability for ortho-substituted arenes.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Nitration-Fluorination-Reduction | 50–60 | High | Industrial feasibility |

| Radical O-Trifluoromethylation | 45–50 | Moderate | Regioselectivity |

| Grignard/Boronic Acid | 40–45 | Low | Modular substituent addition |

| Nucleophilic Substitution | 35–40 | Moderate | Simplicity |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by the amine group.

| Reaction Type | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Thiocarbamoyl Fluoride Formation | PPh₃, CF₃SO₂Na, AgF in MeCN, 50°C | Thiocarbamoyl fluoride derivatives | 73–93% |

Mechanism :

-

The amine reacts with CF₃SO₂Na via a single-electron transfer (SET) mechanism, forming a thiocarbamoyl fluoride intermediate.

-

AgF acts as a fluoride source, facilitating desulfurization and trifluoromethylation.

Oxidation Reactions

The amine group can undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| KMnO₄ | Acidic or neutral aqueous medium | Nitroso/nitro derivatives | ~50% |

Key Insight :

Electron-withdrawing groups stabilize the oxidized products, though yields are moderate due to competing side reactions.

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides:

| Reaction | Reagents/Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | 65% | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated derivative | 70% |

Note : Steric hindrance from -OCF₃ and -F groups reduces nucleophilicity, requiring longer reaction times.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

| Reaction Type | Catalysts/Reagents | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃, dioxane | Biaryl amines | 82% |

Example :

-

Coupling with aryl halides forms C-N bonds, yielding diarylamines.

Reduction and Hydrogenation

The amine group resists reduction, but the aromatic ring can undergo hydrogenation:

| Reaction | Conditions | Product(s) | Yield | Citation |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Cyclohexylamine derivative | 45% |

Key Reaction Data Table

| Reaction Type | Reagents | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thiocarbamoyl Fluoride | PPh₃, CF₃SO₂Na, AgF | 50 | 5 | 93 |

| Acylation | AcCl, pyridine | 25 | 12 | 65 |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | 100 | 24 | 82 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing fluorine, particularly trifluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives of salicylanilide with trifluoromethyl substitutions, including 3-fluoro-5-(trifluoromethoxy)aniline, showed potent activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. The selectivity index for certain derivatives was above 10, indicating a promising therapeutic profile against resistant bacterial infections .

Fluorinated Drug Development

Fluorinated compounds are increasingly incorporated into drug design due to their ability to enhance metabolic stability and bioavailability. Approximately 20% of FDA-approved drugs contain fluorine or trifluoromethyl groups, showcasing the importance of these substituents in pharmaceutical applications . The incorporation of this compound into drug scaffolds could lead to novel therapies with improved efficacy.

Agrochemicals

The trifluoromethoxy group is recognized for its ability to enhance the biological activity of agrochemical agents. Compounds similar to this compound are being explored for their potential as herbicides and pesticides. The presence of fluorine can improve the lipophilicity and stability of these compounds in environmental conditions, making them more effective in agricultural applications.

Polymer Additives

Fluorinated compounds are often used as additives in polymer formulations to enhance properties such as chemical resistance and thermal stability. The unique characteristics of this compound make it suitable for use in specialty polymers that require enhanced performance under harsh conditions.

Synthesis of Functional Materials

The compound can be utilized as a precursor in the synthesis of advanced materials such as fluorinated coatings and films, which exhibit unique surface properties like hydrophobicity and oleophobicity. These materials find applications in electronics and protective coatings.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies that involve electrophilic aromatic substitution reactions or nucleophilic substitutions on appropriate precursors. The trifluoromethoxy group can be introduced using reagents such as trifluoromethylating agents under mild conditions, allowing for the efficient construction of complex molecular architectures .

Case Studies

Mécanisme D'action

The mechanism by which 3-Fluoro-5-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Activité Biologique

3-Fluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₄F₄N₁O

- Molecular Weight : Approximately 231.57 g/mol

- Functional Groups : The compound contains a trifluoromethoxy group (-O-CF₃) and a fluorine atom attached to the aromatic ring, which enhances its lipophilicity and reactivity.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic fluorination techniques. These methods allow for the controlled introduction of the trifluoromethoxy group, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been primarily linked to its interactions with various enzymes and receptors. The presence of the trifluoromethoxy group significantly influences its pharmacological properties:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For example, SAR studies indicate that compounds with trifluoromethoxy substitutions exhibit improved potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to non-fluorinated analogs .

- Cancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests against various human cancer cell lines showed promising results, with some derivatives demonstrating IC₅₀ values lower than established chemotherapeutics like Doxorubicin .

Structure-Activity Relationships (SAR)

The biological activity of fluorinated compounds often correlates with their structural features. A comparative analysis of similar compounds reveals the following insights:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Fluoro-4-(trifluoromethoxy)aniline | 1017779-69-9 | 0.86 |

| 2-Fluoro-3-(trifluoromethoxy)aniline | 1159512-64-7 | 0.82 |

| 4-Fluoro-3-(trifluoromethoxy)aniline | 113421-98-0 | 0.86 |

The unique arrangement of functional groups in this compound may enhance its reactivity and selectivity towards biological targets compared to structurally similar compounds.

Case Studies

- PPARα Agonism : A study investigated the agonistic effects of various trifluoromethyl-substituted anilines on PPARα receptors. The compound demonstrated significant agonistic activity, with an EC₅₀ value indicating high potency at low concentrations .

- Antimicrobial Properties : Research highlighted the antibacterial activity of related compounds against E. coli and C. albicans, emphasizing the role of the trifluoromethyl group in enhancing antimicrobial efficacy .

- Mechanochemical Studies : Recent mechanochemical approaches have been developed for the selective substitution of aromatic amines with trifluoromethoxy functionalities, showcasing innovative synthesis routes that could optimize biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing 3-fluoro-5-(trifluoromethoxy)aniline in laboratory settings?

Methodological Answer: The compound is typically synthesized via multistep reactions involving halogenation, nitration, and reduction. For example:

- Step 1: Nitration of a fluorinated precursor (e.g., 1,2-dichloro-3-fluorobenzene) under controlled temperatures (-20°C to +80°C) to introduce nitro groups .

- Step 2: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to reduce the nitro group to an amine .

- Protection Strategies: The amino group may require protection (e.g., Boc or silyl groups) during reactions involving electrophilic substitution to prevent unwanted side reactions .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: and NMR to confirm fluorine and proton environments .

- Mass Spectrometry: High-resolution MS (e.g., ESI or EI) to verify molecular weight (e.g., observed [M+1] peak at 340.1 in Example 75 of a patent synthesis) .

- HPLC/GC: For purity assessment, especially after purification via column chromatography or recrystallization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.

- Emergency Measures: Immediate access to eyewash stations and safety showers. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The -OCF group decreases electron density on the aromatic ring, directing electrophilic substitution to meta/para positions. This can be leveraged in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(OAc) with DPEphos ligands) .

- Challenges: Steric hindrance from the trifluoromethoxy group may reduce reaction yields. Optimize using bulky ligands (e.g., triphenylphosphine) or elevated temperatures .

Q. What strategies address regioselectivity issues in functionalizing this compound?

Methodological Answer:

- Directed Metalation: Protecting the amino group (e.g., with Boc or trimethylsilyl) allows selective lithiation at specific positions. For example, Boc-protected derivatives undergo metalation at oxygen-adjacent sites with tert-BuLi .

- Substituent Compatibility: Fluorine atoms can block certain reaction pathways. Use computational tools (DFT) to predict reactive sites and design substituent-tolerant catalysts .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Case Study: In cytokinin oxidase inhibitor studies, discrepancies in IC values may arise from assay conditions (e.g., pH, enzyme source). Standardize assays using recombinant enzymes and control inhibitors (e.g., 2-chloro-5-methoxyaniline derivatives) .

- Data Validation: Cross-reference with orthogonal assays (e.g., fluorescence-based vs. HPLC-based activity measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.